Hydroxysanguinarine

Overview

Description

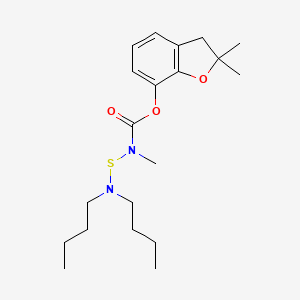

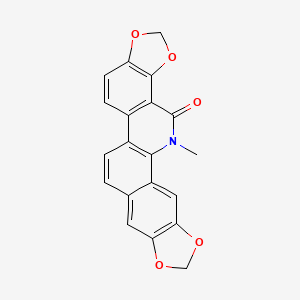

Hydroxysanguinarine is a benzophenanthridine alkaloid with the molecular formula C20H13NO5. It is a derivative of sanguinarine and is known for its diverse biological activities. This compound is found in various plant species, including Meconopsis simplicifolia and Sanguinaria canadensis, and has been studied for its potential therapeutic applications .

Mechanism of Action

Hydroxysanguinarine, also known as Oxysanguinarine, is a protoberberine alkaloid derived from the plant Meconopsis simplicifolia . This compound has been studied for its diverse biological activities, including its potential antimalarial activity .

Target of Action

This compound has been found to exhibit inhibitory properties against the dengue virus . It interacts with the dengue virus non-structural protein 4B (DENV4-NS4B), which plays a crucial role in viral replication .

Mode of Action

It is known that it interacts with its target, denv4-ns4b, and potentially inhibits the replication of the dengue virus . It’s also been suggested that this compound can induce apoptosis and cell cycle arrest, affect the cytoskeleton, and target important members of the signaling pathways .

Biochemical Pathways

This compound belongs to the benzophenanthridine alkaloids (BZD), a class of benzylisoquinoline alkaloids (BIA) . The biosynthetic pathways for some BZD have been established in different species, allowing for the isolation of the genes and enzymes involved . This knowledge has resulted in a better understanding of the process controlling their synthesis .

Pharmacokinetics

It’s known that the equilibrium between its quaternary cation and 6-hydroxydihydroderivative (pseudobase) forms in the body mainly depends on ph . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has shown significant antifungal activity at 100 µg/mL against all tested fungi . For most tested fungi, the median effective concentrations of this compound were in a range of 14–50 µg/mL .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between its different forms in the body . Additionally, the plant source of this compound, Meconopsis simplicifolia, is naturally found in specific climates, which may influence the compound’s properties .

Biochemical Analysis

Biochemical Properties

Oxysanguinarine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, oxysanguinarine binds to DNA and RNA, acting as an intercalator, which can disrupt the normal function of these nucleic acids . Additionally, it interacts with functional proteins such as serum albumins, lysozyme, and hemoglobin . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.

Cellular Effects

Oxysanguinarine exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase-dependent pathways . This compound also affects cell signaling pathways, including the Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, oxysanguinarine influences gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of oxysanguinarine involves several key interactions at the molecular level. It binds to DNA and RNA, causing structural changes that can inhibit transcription and replication . Oxysanguinarine also interacts with enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification . Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxysanguinarine can change over time. The compound’s stability and degradation are influenced by factors such as pH and light exposure . Over time, oxysanguinarine may degrade into other compounds, which can have different biological activities. Long-term studies have shown that oxysanguinarine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of oxysanguinarine vary with different dosages in animal models. At low doses, it has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, oxysanguinarine can cause adverse effects, including tissue damage and toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Oxysanguinarine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into other metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, oxysanguinarine can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and function .

Transport and Distribution

Within cells and tissues, oxysanguinarine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

Oxysanguinarine’s subcellular localization plays a critical role in its activity and function. It has been shown to localize in the cytosol, nucleus, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct oxysanguinarine to specific cellular compartments . The compartmentalization of oxysanguinarine is essential for its regulation and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxysanguinarine can be synthesized through several methods. One notable method involves the oxidation of dihydrosanguinarine using manganese dioxide . Another approach includes the radical-promoted cyclization of naphthyl amines derived from 1,5-unsaturated dicarbonyl precursors . These methods typically require specific reaction conditions, such as heating in toluene with acetic acid or using zinc chloride as a promoter.

Industrial Production Methods

Industrial production of oxysanguinarine is less common, but it can be scaled up using the aforementioned synthetic routes. The key steps involve the preparation of suitable precursors and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxysanguinarine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form other natural products, such as sanguinarine . It also participates in nucleophilic substitution reactions, where the pyridinium functionality is targeted .

Common Reagents and Conditions

Common reagents used in the reactions involving oxysanguinarine include manganese dioxide for oxidation and zinc chloride for cyclization reactions . The conditions often involve heating and the use of acidic or Lewis acidic environments.

Major Products

The major products formed from the reactions of oxysanguinarine include various benzo[c]phenanthridine alkaloids, such as oxychelerythrine, oxynitidine, and oxyavicine .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Hydroxysanguinarine is structurally similar to other benzo[c]phenanthridine alkaloids, such as:

- Sanguinarine

- Oxychelerythrine

- Oxynitidine

- Oxyavicine

Uniqueness

What sets oxysanguinarine apart from its analogs is its unique oxidation state and specific biological activities. For example, while sanguinarine is well-known for its antimicrobial properties, oxysanguinarine has shown distinct anticancer and antimalarial activities .

Properties

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHGABBBZRPRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203274 | |

| Record name | Hydroxysanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-30-1 | |

| Record name | Oxysanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxysanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

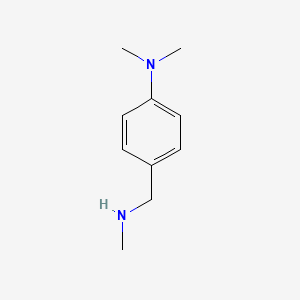

![Dibenz[a,j]anthracene](/img/structure/B1218775.png)